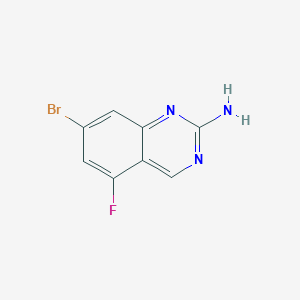

7-Bromo-5-fluoroquinazolin-2-amine

Description

Properties

IUPAC Name |

7-bromo-5-fluoroquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXWNSPRGKGQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CN=C(N=C21)N)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromo-5-fluoroquinazolin-2-amine: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 7-Bromo-5-fluoroquinazolin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutic agents, particularly in oncology. The specific substitution pattern of this compound—featuring a bromine atom, a fluorine atom, and an amine group—renders it a highly versatile and valuable building block for the synthesis of novel molecular entities. This guide will explore its core properties, spectroscopic signature, synthetic accessibility, and strategic applications, providing both foundational knowledge and actionable experimental protocols for laboratory professionals.

Core Chemical and Physical Properties

This compound is a solid organic compound whose utility is defined by its distinct physicochemical characteristics. The presence of both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens and fluorine) suggests moderate solubility in polar organic solvents. The bromo and fluoro substituents significantly influence the molecule's electronic properties and lipophilicity, which are critical parameters in drug design for modulating target binding and pharmacokinetic profiles.

Below is a summary of its key identifiers and computed properties. These values are computationally derived and provide a reliable estimation for experimental planning.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1379341-83-9 | [1] |

| Molecular Formula | C₈H₅BrFN₃ | [1] |

| Molecular Weight | 242.05 g/mol | [1][2] |

| Monoisotopic Mass | 240.96509 Da | [2] |

| XLogP3-AA (Lipophilicity) | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Topological Polar Surface Area | 51.8 Ų | [2] |

| Rotatable Bond Count | 0 | [2] |

Note: Properties are based on the closely related isomer 7-Bromo-4-fluoroquinazolin-2-amine as direct experimental data for the title compound is limited. These values serve as a strong predictive baseline.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While a dedicated public spectral database for this specific isomer is not available, its structure allows for a confident prediction of its key spectral features.

2.1 Mass Spectrometry (MS) The most telling feature in the mass spectrum is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is nearly 1:1, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3] This pattern is an unambiguous indicator of a monobrominated compound.

-

Predicted [M+H]⁺ (⁷⁹Br): ~241.97 m/z

-

Predicted [M+H]⁺ (⁸¹Br): ~243.97 m/z

Protocol: Sample Preparation for Mass Spectrometry

The choice of ionization method is critical for obtaining a clean spectrum. Electrospray Ionization (ESI) is recommended due to the presence of basic nitrogen atoms, which are readily protonated.

-

Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile (1 mL).[3]

-

Ionization Method: Utilize positive mode Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.[3]

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100–400 to clearly observe the molecular ion cluster and any potential fragments.[3]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy The NMR spectra will be defined by the substitution pattern on the quinazoline core.

-

¹H NMR: The spectrum will show two distinct signals in the aromatic region corresponding to the protons at the C6 and C8 positions. These protons will appear as doublets due to coupling with the C5-fluorine atom and potentially with each other (meta-coupling), though the latter may be small. The amine (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the quinazoline ring. The carbons bonded to bromine (C7) and fluorine (C5) will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A singlet is expected, as there are no adjacent protons or other fluorine atoms for coupling.

Synthesis and Reactivity

The strategic value of this compound lies in its dual reactivity, enabling sequential and diverse functionalization. The 2-amino group acts as a nucleophile, while the 7-bromo position is a prime handle for metal-catalyzed cross-coupling reactions.

3.1 Proposed Synthetic Pathway A common and effective strategy for constructing substituted 2-aminoquinazolines involves the cyclization of an appropriately substituted anthranilonitrile with guanidine hydrochloride. This approach is efficient and leverages commercially available starting materials.

Caption: Proposed synthesis of this compound.

Protocol: Synthesis from 2-Amino-4-bromo-6-fluorobenzonitrile

This protocol is based on established methodologies for quinazoline synthesis.

-

Reaction Setup: To a solution of 2-amino-4-bromo-6-fluorobenzonitrile (1.0 equiv) in 2-methoxyethanol, add guanidine hydrochloride (1.5 equiv).

-

Reaction Conditions: Heat the mixture to reflux (approx. 125 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to completion within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexanes to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.2 Key Reactivity: Palladium-Catalyzed Cross-Coupling The 7-bromo substituent is the key to unlocking vast chemical diversity. It serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[3] This is a cornerstone technique in modern drug discovery for building molecular complexity.[4]

Sources

Introduction: The Significance of Substituted Quinazolines in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-5-fluoroquinazolin-2-amine

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2] The specific compound, this compound, represents a new frontier in this class. The strategic placement of halogen atoms—a bromine and a fluorine—on the quinazoline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to target proteins.[3] This makes it a compound of high interest for researchers in drug development.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. As a Senior Application Scientist, my focus is not merely on the "what" but the "why"—explaining the causal logic behind the selection of each analytical technique and experimental parameter. The described workflow is designed to be a self-validating system, ensuring the highest confidence in the final structural assignment.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

The initial and most critical step in structure elucidation is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Causality: We employ Electrospray Ionization (ESI) in positive mode because the basic nitrogen atoms of the 2-aminoquinazoline core are readily protonated, leading to a strong signal for the molecular ion [M+H]⁺. The choice of HRMS (e.g., on a TOF or Orbitrap analyzer) over nominal mass is crucial; it provides the high mass accuracy required to distinguish between elemental compositions that are isobaric at lower resolutions.

Expected Mass Spectrometry Data

The presence of bromine is a key validation point due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in two distinct peaks for any bromine-containing ion, separated by approximately 2 m/z units, with nearly equal intensity (the M+2 peak).[4][5]

| Ion | Calculated m/z ([M+H]⁺) | Expected Isotopic Pattern |

| C₈H₆BrFN₃⁺ | 241.9729 | [M+H]⁺ at ~241.97 |

| C₈H₆⁸¹BrFN₃⁺ | 243.9708 | [M+2+H]⁺ at ~243.97 |

This table summarizes the expected high-resolution mass data for the protonated molecule.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acid aids in protonation for ESI.

-

Chromatographic Separation (HPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer Settings (ESI-TOF):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Scan Range: 50 - 500 m/z.

-

Data Acquisition: Centroid mode.

-

Data Interpretation and Fragmentation

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. The hard ionization techniques can lead to predictable bond cleavages.[6] The quinazoline ring is relatively stable, but losses of small molecules or the bromine atom are expected.

Part 2: Definitive Structural Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the ultimate confirmation of the atomic connectivity. For this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.[7][8]

Expertise & Causality: DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar heterocyclic compounds and its high boiling point, which ensures sample stability. The ¹H NMR will reveal the proton environment, ¹³C NMR shows the carbon backbone, and crucially, ¹⁹F NMR will confirm the fluorine's electronic environment and its coupling to adjacent protons, which is key to confirming its position at C5.[9]

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides estimated chemical shifts based on known substituent effects on the quinazoline core. Actual values must be confirmed experimentally.[10][11]

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Couplings / Notes |

| C2 | - | ~161.0 | Attached to -NH₂ |

| C4 | ~8.5 (s) | ~159.0 | Singlet, proton on pyrimidine ring |

| C5 | - | ~158.0 (d) | Carbon attached to Fluorine, shows C-F coupling |

| C6 | ~7.4 (d) | ~115.0 (d) | Doublet due to coupling with H8, also shows smaller C-F coupling |

| C7 | - | ~118.0 | Carbon attached to Bromine |

| C8 | ~7.9 (d) | ~129.0 | Doublet due to coupling with H6 |

| NH₂ | ~6.5 (br s) | - | Broad singlet, exchangeable with D₂O |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

-

1D NMR Acquisition (500 MHz Spectrometer):

-

Acquire standard ¹H spectrum.

-

Acquire ¹³C{¹H} (proton-decoupled) spectrum.

-

Acquire ¹⁹F{¹H} (proton-decoupled) spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin systems. Expect a correlation between H6 and H8.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹JCH). This will link H4, H6, and H8 to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing the structure together.

-

Part 3: Functional Group Verification with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[12]

Expertise & Causality: While NMR and MS provide the structural skeleton, FTIR validates the functional groups proposed by that skeleton. For this compound, we are specifically looking for the N-H stretches of the primary amine and the characteristic C=N and C=C stretches of the aromatic quinazoline ring.[13][14]

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1650 - 1550 | C=N / C=C stretch | Quinazoline Ring System |

| 1250 - 1000 | C-F stretch | Aryl-Fluorine |

| < 800 | C-Br stretch | Aryl-Bromine |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal must be taken prior to the sample measurement and subtracted from the sample spectrum.

Part 4: Unambiguous Confirmation with Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, for example, for regulatory filings or to understand crystal packing, Single-Crystal X-ray Crystallography is the definitive technique.[15][16]

Expertise & Causality: This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry. It serves as the ultimate arbiter, confirming the connectivity and substitution pattern established by MS and NMR. The primary challenge is often growing a high-quality single crystal suitable for diffraction.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Attempt to grow single crystals by slow evaporation of the solvent from a saturated solution. Common solvent systems to try include ethanol, ethyl acetate, or a mixture of DMF and water.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to generate the final crystal structure.

Conclusion: A Synthesis of Analytical Evidence

The structure elucidation of a novel compound like this compound is a process of accumulating and synthesizing evidence from orthogonal analytical techniques. The workflow presented here—beginning with HRMS to establish the molecular formula, followed by a comprehensive suite of NMR experiments to map the atomic connectivity, supported by FTIR for functional group verification, and ultimately confirmed by X-ray crystallography—represents a robust, self-validating methodology. Each step provides a layer of evidence that, when combined, leads to an unassailable structural assignment, empowering researchers in drug development to proceed with confidence.

References

-

Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

-

Talebi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH National Library of Medicine. Available at: [Link]

-

Veerapandian, M., et al. (2010). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH National Library of Medicine. Available at: [Link]

-

Alam, M., et al. (2019). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

-

Scott, J. D., et al. (2022). Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. PubMed. Available at: [Link]

-

MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

-

LOCKSS. (1980). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. Available at: [Link]

-

NIH National Library of Medicine. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Available at: [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

-

NIH National Library of Medicine. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available at: [Link]

-

Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines. Available at: [Link]

-

Szabó, Z., et al. (2004). MS and NMR investigation of bioactive quinazolones. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIH National Library of Medicine. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]

-

MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]

-

ResearchGate. (2008). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available at: [Link]

-

MDPI. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available at: [Link]

-

Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. Available at: [Link]

-

Semantic Scholar. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available at: [Link]

-

Oriental Journal of Chemistry. (2019). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]

-

MDPI. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Available at: [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 7-Bromo-5-fluoroquinazolin-2-amine (CAS No. 1379341-83-9): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in clinically approved drugs, particularly in oncology, highlights its significance as a "privileged scaffold." Quinazoline derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] The versatility of the quinazoline core allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-target interactions.

This technical guide focuses on a specific, highly functionalized quinazoline derivative: 7-Bromo-5-fluoroquinazolin-2-amine (CAS No. 1379341-83-9). The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position, coupled with an amine group at the 2-position, makes this molecule a valuable and sought-after intermediate in the synthesis of potent and selective kinase inhibitors.[2] The bromo substituent serves as a versatile handle for further chemical modifications, often through palladium-catalyzed cross-coupling reactions, while the fluoro group can enhance metabolic stability and binding affinity. The 2-amino group is a common feature in many kinase inhibitors, participating in crucial hydrogen bonding interactions within the ATP-binding site of the target enzyme.

This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1379341-83-9 | [2] |

| Molecular Formula | C₈H₅BrFN₃ | [2] |

| Molecular Weight | 242.05 g/mol | [2] |

| Appearance | (Predicted) Off-white to pale yellow solid | - |

| Solubility | (Predicted) Soluble in organic solvents such as DMSO, DMF, and methanol | - |

| Storage | 2-8°C, protected from light and moisture | [2] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of 2-aminoquinazolines is a well-established area of organic chemistry, with several synthetic strategies available. A common and efficient approach for the construction of the 2-aminoquinazoline core involves the cyclization of a suitably substituted 2-aminobenzonitrile with a source of the C2-N fragment, such as cyanamide or guanidine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound commences with the appropriately substituted anthranilonitrile, 2-amino-4-bromo-6-fluorobenzonitrile . This starting material can be synthesized through methods known in the art, often involving the bromination and fluorination of commercially available precursors. The key transformation is the cyclocondensation reaction with guanidine, which provides the desired 2-aminoquinazoline skeleton.

Sources

Spectroscopic data for 7-Bromo-5-fluoroquinazolin-2-amine (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-fluoroquinazolin-2-amine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a common motif in a variety of bioactive molecules, and the specific substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and an amine group, imparts unique physicochemical properties that are crucial for its interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established principles and data from related structures.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is foundational to interpreting its spectroscopic data. The quinazoline core is an aromatic system, which will dominate the downfield region of the ¹H NMR spectrum. The electron-withdrawing effects of the fluorine and bromine atoms, along with the electron-donating nature of the amine group, will create a distinct electronic environment, influencing the chemical shifts of the aromatic protons and carbons. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br), will be a key indicator in the mass spectrum. The primary amine group will give rise to characteristic stretches in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.5 - 8.7 | s | - |

| H-6 | ~7.6 - 7.8 | d | J(H-F) ≈ 8-10 |

| H-8 | ~7.4 - 7.6 | d | J(H-F) ≈ 2-3 |

| NH₂ | ~6.5 - 7.0 | br s | - |

-

Rationale for Predictions:

-

H-4: This proton is adjacent to a nitrogen atom in the pyrimidine ring, leading to a significant downfield shift.

-

H-6 and H-8: These protons are on the benzene ring and their shifts are influenced by the adjacent fluorine and bromine atoms. The fluorine atom will cause splitting of these signals.

-

NH₂: The amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and solvent.[1]

-

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.

¹H NMR Coupling Pathway Diagram

Caption: Predicted ¹H-¹⁹F couplings in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 - 162 |

| C-4 | ~155 - 157 |

| C-4a | ~110 - 112 |

| C-5 | ~158 - 160 (d, J(C-F) ≈ 240-250 Hz) |

| C-6 | ~115 - 117 (d, J(C-F) ≈ 20-25 Hz) |

| C-7 | ~118 - 120 |

| C-8 | ~112 - 114 (d, J(C-F) ≈ 5-10 Hz) |

| C-8a | ~148 - 150 |

-

Rationale for Predictions:

-

C-2 and C-4: These carbons are part of the pyrimidine ring and are significantly deshielded.

-

C-5: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.

-

C-6 and C-8: These carbons show smaller two- and three-bond couplings to fluorine, respectively.

-

C-7: The carbon bearing the bromine atom will be shifted downfield.

-

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

Expected Mass Spectrometric Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

Predicted m/z Values

| Ion | Predicted m/z | Notes |

| [M+H]⁺ (⁷⁹Br) | 241.98 | Corresponding to the ⁷⁹Br isotope. |

| [M+H]⁺ (⁸¹Br) | 243.98 | Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M peak.[2] |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[2]

-

Ionization Method: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to induce fragmentation.[2]

-

Data Acquisition: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Predicted Fragmentation Pathway

Caption: A simplified potential fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3250 | Medium (two bands)[3] |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| N-H Bend (primary amine) | 1650-1580 | Medium[3] |

| C=N Stretch | 1620-1550 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong[3] |

| C-F Stretch | 1250-1000 | Strong |

| C-Br Stretch | 600-500 | Medium to Strong |

-

Rationale for Predictions:

-

The primary amine will show two characteristic N-H stretching bands.[1][3]

-

The aromatic rings will have characteristic C-H and C=C stretching vibrations.

-

The C-N and C=N bonds of the quinazoline ring and the amine group will have distinct stretching frequencies.

-

The carbon-halogen bonds (C-F and C-Br) will absorb in the fingerprint region.

-

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on fundamental principles and comparison with related structures, offers a robust framework for researchers and scientists. The ¹H and ¹³C NMR spectra will elucidate the precise arrangement of atoms and the electronic environment of the molecule. Mass spectrometry will confirm the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. Infrared spectroscopy will verify the presence of key functional groups. Together, these techniques provide the necessary data to unambiguously identify and characterize this compound, which is essential for its application in drug development and chemical research.

References

- New Journal of Chemistry Supporting Information.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- Supporting Information for - The Royal Society of Chemistry.

- 7-Bromoquinolin-2-amine | 116632-53-2 - Benchchem.

- IR: amines.

- 7-bromo-8-fluoroquinazolin-2-amine (C8H5BrFN3) - PubChemLite.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

Sources

Purity and characterization of 7-Bromo-5-fluoroquinazolin-2-amine

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 7-Bromo-5-fluoroquinazolin-2-amine

This guide provides a comprehensive technical overview of the proposed synthesis, purification, and detailed analytical characterization of the novel compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a robust workflow for obtaining and validating this molecule with a high degree of purity. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a specific analogue with potential applications in kinase inhibition or as a key intermediate in the synthesis of more complex bioactive molecules.

Proposed Synthesis Pathway

The proposed two-step synthesis begins with the bromination of commercially available 2-amino-6-fluorobenzonitrile. The resulting intermediate, 2-amino-4-bromo-6-fluorobenzonitrile, is then cyclized to form the target compound.

Diagram: Proposed Synthetic Route

The Quinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a cornerstone of contemporary medicinal chemistry. Its inherent structural features and synthetic tractability have made it a "privileged structure," leading to the development of a multitude of clinically successful drugs. This technical guide provides a comprehensive exploration of the quinazoline core, delving into its physicochemical properties, historical significance, diverse pharmacological applications, and the intricate mechanisms of action of key therapeutic agents. Furthermore, this guide offers an in-depth look at the structure-activity relationships that govern the biological effects of quinazoline derivatives and presents detailed synthetic methodologies for their preparation. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into this remarkable scaffold.

Introduction: The Rise of a Versatile Scaffold

The journey of the quinazoline scaffold in science began in 1869 with the synthesis of the first derivative by Griess. However, it was the elucidation of the structure of a quinazolinone alkaloid from the Chinese herb Dichroa febrifuga, found to be effective against malaria, that ignited the interest of medicinal chemists in the mid-20th century[]. The parent quinazoline is a light yellow crystalline solid, and its chemical framework is composed of a benzene ring fused to a pyrimidine ring[2][3]. This fusion alters the electronic properties of the pyrimidine ring, creating a system with distinct reactivity and biological interaction capabilities[4]. The numbering of the quinazoline ring system, as suggested by Paal and Busch, is still in use today[5].

The true power of the quinazoline scaffold lies in its synthetic versatility. The core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has enabled the development of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[2][6][7].

Physicochemical Properties and Chemical Reactivity

Quinazoline is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂[2]. It is a planar molecule and is soluble in water[8]. The presence of the two nitrogen atoms in the pyrimidine ring significantly influences its chemical behavior. The nitrogen at position 3 (N3) is more basic and is the primary site of protonation and alkylation[5][8].

The pyrimidine ring is generally resistant to electrophilic substitution, while the benzene ring is more susceptible, with the order of reactivity being 8 > 6 > 5 > 7[5][8]. Conversely, the pyrimidine ring, particularly at positions 2 and 4, is susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen[8]. This reactivity is a key aspect of its synthetic utility.

A Broad Spectrum of Pharmacological Activities

The quinazoline scaffold is a testament to the power of a privileged core in drug discovery, with derivatives demonstrating efficacy across a wide range of therapeutic areas.

Anticancer Activity: A Pillar of Targeted Therapy

Perhaps the most significant impact of the quinazoline scaffold has been in oncology. Several quinazoline derivatives have been developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation[2][9]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Quinazoline-based EGFR inhibitors, such as Gefitinib (Iressa) and Erlotinib (Tarceva) , act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain[2][7][9][10]. By binding to this site, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival[2][9]. This inhibition ultimately leads to cell cycle arrest and apoptosis of the cancer cells[9][11]. Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene[2].

Signaling Pathway Diagram: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling cascade and its inhibition by quinazoline-based drugs.

Cardiovascular Applications: The Case of Prazosin

In the realm of cardiovascular medicine, the quinazoline derivative Prazosin is a notable example. It functions as a selective alpha-1 adrenergic receptor antagonist[3][12][13].

Alpha-1 adrenergic receptors are located on the smooth muscle of blood vessels. When stimulated by norepinephrine, these receptors cause vasoconstriction, leading to an increase in blood pressure[13]. Prazosin competitively blocks these receptors, preventing norepinephrine from binding and thereby causing vasodilation of both arteries and veins[12][13]. This leads to a decrease in total peripheral resistance and a reduction in blood pressure[12]. Its selectivity for alpha-1 receptors over alpha-2 receptors minimizes the reflex tachycardia often seen with non-selective alpha-blockers[12].

Antimicrobial and Other Activities

The versatility of the quinazoline scaffold extends to a wide array of other pharmacological activities:

-

Antimicrobial: Quinazoline derivatives have shown promising activity against various bacterial and fungal strains, including resistant pathogens[6][14].

-

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties[6][12].

-

Anticonvulsant: The scaffold has been explored for the development of novel anticonvulsant agents[2][14].

-

Antimalarial: The historical roots of quinazoline's medicinal use lie in its antimalarial properties, and research in this area continues[].

Structure-Activity Relationship (SAR) Studies

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

SAR of Anticancer Quinazolines (EGFR Inhibitors)

For quinazoline-based EGFR inhibitors, several key structural features have been identified:

-

Position 4: An anilino group at the 4-position is generally crucial for high-affinity binding to the ATP pocket of EGFR. Substitutions on this aniline ring can significantly impact potency and selectivity[15].

-

Positions 6 and 7: Substitution with small, electron-donating groups, such as methoxy groups, at the 6 and 7-positions often enhances inhibitory activity[16].

-

Position 2: Modifications at the 2-position can influence the overall conformation and properties of the molecule, with some substitutions leading to potent inhibitors[17].

| Compound | Substitution Pattern | Target | IC₅₀ (nM) |

| Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | EGFR | 23-79[18] |

| Erlotinib | 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | 80[18] |

| Compound 1i | Quinazoline with semicarbazone moiety | EGFR | 0.05[4][19] |

| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37[19] |

| Compound 19 | 4-(3-bromoanilino)-6-(N-Boc-glycine)quinazoline | EGFR | 3.2[16] |

Table 1: IC₅₀ values of selected quinazoline derivatives as EGFR inhibitors.

SAR of Antimicrobial Quinazolines

The antimicrobial activity of quinazolines is also heavily influenced by their substitution patterns:

-

Positions 2 and 3: Substituents at these positions have been shown to significantly enhance antimicrobial efficacy[14].

-

Positions 6 and 8: The introduction of halogen atoms at these positions can improve potency against various microbial strains[14].

-

Fused Ring Systems: Fusing other heterocyclic rings, such as imidazole or benzimidazole, to the quinazoline core can lead to compounds with potent antibacterial and antifungal activities[20].

| Compound Series | Target Organism | MIC (μg/mL) |

| Imidazo/benzimidazo[1,2-c]quinazolines | E. coli, S. aureus, P. putida, S. typhi, B. subtilis | 4-8[20] |

| Indolo[1,2-c]quinazolines | Various bacteria and fungi | 2.5-20[20] |

| 4(3H)-Quinazolinone derivatives | S. aureus | ≤ 8[21] |

| Pyrrolidine-substituted quinazolinones | P. aeruginosa | 150[22] |

Table 2: Minimum Inhibitory Concentration (MIC) values of selected antimicrobial quinazoline derivatives.

Synthetic Methodologies: Building the Quinazoline Core

The widespread use of the quinazoline scaffold in drug discovery is partly due to the availability of robust and versatile synthetic methods for its construction.

Classical Synthetic Approaches: The Niementowski Synthesis

The Niementowski quinazoline synthesis is a classical and widely used method that involves the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolinone)[23][24].

Experimental Protocol: A Representative Niementowski Quinazolinone Synthesis

-

Reactants: A mixture of anthranilic acid (1 equivalent) and formamide (excess) is prepared.

-

Reaction Conditions: The mixture is heated at 130-150°C for a specified period, typically several hours.

-

Work-up: The reaction mixture is cooled, and the resulting solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired quinazolin-4(3H)-one.

Modern Synthetic Innovations: Microwave-Assisted Synthesis

To overcome the often harsh conditions and long reaction times of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of quinazolines and quinazolinones[25][26]. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions[25][26].

Experimental Workflow: Microwave-Assisted Synthesis and Screening

Caption: A generalized workflow for the synthesis and screening of quinazoline derivatives.

Conclusion and Future Perspectives

The quinazoline scaffold has firmly established itself as a privileged core in medicinal chemistry, with a rich history and an even more promising future. Its remarkable versatility has given rise to a diverse array of therapeutic agents that have had a profound impact on human health, particularly in the fields of oncology and cardiovascular disease.

The continued exploration of novel synthetic methodologies, including green chemistry approaches, will undoubtedly expand the accessible chemical space of quinazoline derivatives. Furthermore, a deeper understanding of the intricate structure-activity relationships and the mechanisms of action of these compounds will pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. As our knowledge of disease biology continues to grow, the quinazoline scaffold is poised to remain a vital tool in the armamentarium of medicinal chemists for years to come.

References

- Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.

- Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025, December 11). Bioengineer.org.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Jain, N., Goel, T., Thakar, S., Jadhav, M., & Bansode, D. (2023, March 1). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science Publishers.

- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH.

- Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). [Source name not available].

- What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? (2025, October 30). Dr.Oracle.

- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.).

- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.).

- What is the mechanism of Prazosin Hydrochloride? (2024, July 17).

- Mechanism of action of erlotinib. (n.d.).

- Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023, September 28). ChemicalBook.

- Haider, K., Das, S., Joseph, A., & Yar, M. S. (2022, March 16). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed.

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22). Omics.

- What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)? (2025, April 2). Dr.Oracle.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [Source name not available].

- Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube.

- Quinazoline. (n.d.). Wikipedia.

- Prazosin. (2023, August 17).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).

- IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.).

- Prazosin - benign prostatic hyperplasia, Mechanism of Action. (2018, February 16). YouTube.

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.

- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.

- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- EGF/EGFR Signaling Pathway. (n.d.).

- Epidermal growth factor receptor. (n.d.). Wikipedia.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). [Source name not available].

- Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018, November 30).

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

- Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.).

- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025, August 7). [Source name not available].

- Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.).

- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.

- IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... (n.d.).

- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). [Source name not available].

- Niementowski quinazoline synthesis. (n.d.). chemeurope.com.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). PMC - NIH.

- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025, August 7).

- Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (n.d.). PMC - NIH.

- Niementowski quinoline synthesis. (n.d.). Wikipedia.

- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023, July 10). NIH.

- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024, April 24). PMC - NIH.

- The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. (n.d.).

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.

Sources

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. medschool.co [medschool.co]

- 7. Erlotinib - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 15. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Niementowski_quinazoline_synthesis [chemeurope.com]

- 25. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Potential biological targets of 7-Bromo-5-fluoroquinazolin-2-amine

An In-depth Technical Guide: Investigating the Potential Biological Targets of 7-Bromo-5-fluoroquinazolin-2-amine

Abstract: The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] A significant portion of research on quinazoline derivatives has focused on their role as potent protein kinase inhibitors, leading to the development of several FDA-approved anticancer drugs.[3][4][5][6] The compound this compound represents a key chemical intermediate, engineered with specific halogen substitutions that can enhance binding affinity and modulate selectivity.[7] This guide provides a comprehensive exploration of the probable biological targets of this molecule, grounded in the extensive pharmacology of the quinazoline class. We will dissect the rationale for targeting specific protein families, propose a systematic workflow for target identification and validation, and provide detailed experimental protocols for researchers in drug discovery and development.

Part 1: The Kinase Superfamily as the Primary Target Class

The structural architecture of this compound strongly suggests its primary targets reside within the protein kinase superfamily. The quinazoline ring system acts as an ATP-mimetic scaffold, effectively competing with endogenous ATP for binding within the catalytic site of kinases.[3][5] This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby halting downstream signaling cascades that regulate critical cellular processes like proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play a pivotal role in cellular signaling and are frequently dysregulated in various cancers. Quinazoline derivatives have a proven track record of inhibiting this class of enzymes.[3]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is one of the most validated targets for quinazoline-based inhibitors, such as gefitinib and erlotinib.[6] Its overexpression or mutation leads to uncontrolled cell growth in several cancers, including non-small cell lung cancer. The 2-aminoquinazoline core is a hallmark of many potent EGFR inhibitors.[6]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis—the formation of new blood vessels—VEGFRs are critical targets for anti-cancer therapy.[3] Numerous quinazoline compounds have been developed to suppress VEGFR-2 kinase activity, thereby inhibiting tumor neovascularization.[4][8]

-

Other RTKs (PDGFR, FGFR): The quinazoline scaffold is also known to target other RTKs like Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which are involved in cell growth and differentiation.[3][4]

Non-Receptor Tyrosine Kinases (nRTKs) and Serine/Threonine Kinases

The targeting potential of quinazolines extends beyond membrane-bound receptors to cytoplasmic and nuclear kinases.

-

Key Examples: Research has demonstrated that quinazoline derivatives can inhibit serine/threonine kinases like BRAF and cyclin-dependent kinases (CDKs), as well as nRTKs such as c-Met.[4][5][8] These kinases are central regulators of the cell cycle and intracellular signaling pathways like MAPK.

Structural Rationale: The Role of Halogenation

The specific substitutions on the this compound molecule are not arbitrary.

-

7-Bromo Position: The bromine atom at the 7-position can serve as a crucial point for establishing halogen bonds or other interactions within the kinase active site. More importantly, it provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries to optimize potency and selectivity.[9][10]

-

5-Fluoro Position: The electron-withdrawing nature of the fluorine atom at the 5-position can significantly alter the electronic distribution of the quinazoline ring system, potentially enhancing binding affinity to the target protein.

Below is a generalized signaling pathway for an RTK, illustrating the point of inhibition.

Caption: Generalized RTK signaling pathway and point of inhibition.

Part 2: Exploration of Non-Kinase Targets

While kinases are the most probable targets, the versatility of the quinazoline scaffold allows for interaction with other important protein families. A thorough investigation should consider these alternative hypotheses.

| Potential Target Class | Rationale & Key Examples | Supporting Evidence |

| ABC Transporters | Quinazolinamine structures, such as gefitinib, have been shown to inhibit the function of ATP-binding cassette (ABC) transporters like BCRP (ABCG2) and P-glycoprotein (P-gp) . These transporters are major contributors to multidrug resistance (MDR) in cancer by effluxing chemotherapeutic drugs out of cells. | Studies have identified quinazolinamine derivatives as potent dual inhibitors of BCRP and P-gp, suggesting they can act as chemosensitizers.[11] |

| Epigenetic Modulators | The EGFR inhibitor erlotinib, a quinazoline, was discovered to have off-target inhibitory activity against Lysine-Specific Demethylase 1 (LSD1) . This finding led to the successful optimization of quinazoline derivatives as potent and specific LSD1 inhibitors for cancer therapy. | A drug repurposing strategy identified erlotinib as a weak LSD1 inhibitor, and subsequent medicinal chemistry efforts produced analogs with significantly enhanced potency.[12] |

| Other Enzymes | The quinazoline nucleus has been incorporated into inhibitors of various other enzymes critical to cell function and survival, including Poly(ADP-ribose) polymerase (PARP) and thymidylate synthase . | Literature reports have documented the anticancer activity of quinazolines through the inhibition of these non-kinase enzymes.[1][5] |

| Transcription Factors | Certain 4-aminoquinazoline derivatives have been found to suppress the NF-κB signaling pathway , a critical regulator of inflammatory responses and cell survival, by inhibiting its activation. | Novel quinazoline derivatives have demonstrated the ability to inhibit the proliferation of breast cancer cells by suppressing the NF-κB pathway.[13] |

Part 3: A Systematic Workflow for Target Identification and Validation

A multi-pronged approach combining computational, biochemical, and cellular methods is essential for accurately identifying and validating the biological targets of this compound.

Caption: A systematic workflow for target identification and validation.

Phase 1: In Silico Target Prediction

This initial phase uses computational methods to predict and prioritize potential targets, saving significant time and resources.

Experimental Protocol: Molecular Docking

| Step | Procedure | Rationale & Key Considerations |

|---|---|---|

| 1 | Ligand Preparation | Generate the 3D coordinates of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94). |

| 2 | Target Preparation | Download crystal structures of high-priority targets (e.g., EGFR, VEGFR-2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. |

| 3 | Binding Site Definition | Define the docking grid box around the known ATP-binding site of the kinase. |

| 4 | Docking Simulation | Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site. |

| 5 | Analysis | Score the poses based on predicted binding energy (e.g., kcal/mol). Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) with active site residues. |

Phase 2: In Vitro Biochemical and Cellular Validation

This phase involves wet-lab experiments to confirm the predictions from the in silico analysis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

| Step | Procedure | Rationale & Key Considerations |

|---|---|---|

| 1 | Reagent Preparation | Prepare assay buffer, recombinant kinase enzyme, kinase-specific substrate peptide, and ATP solution. Prepare serial dilutions of this compound. |

| 2 | Kinase Reaction | In a 96- or 384-well plate, add the kinase and the test compound (or DMSO vehicle control). Incubate briefly to allow for binding. |

| 3 | Initiation | Initiate the reaction by adding a mixture of the substrate peptide and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration. |

| 4 | Detection | Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®) that quantify the remaining ATP. |

| 5 | Data Analysis | Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of enzyme activity is inhibited). |

Experimental Protocol: Western Blot for Target Phosphorylation

| Step | Procedure | Rationale & Key Considerations |

|---|---|---|

| 1 | Cell Treatment | Culture a relevant cancer cell line (e.g., A549 for EGFR) and treat with various concentrations of the test compound for a defined period. Include a positive control (e.g., EGF stimulation) and a vehicle control. |

| 2 | Protein Extraction | Lyse the cells to extract total protein. Quantify the protein concentration using a BCA or Bradford assay. |

| 3 | SDS-PAGE | Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. |

| 4 | Protein Transfer | Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. |

| 5 | Immunoblotting | Block the membrane to prevent non-specific antibody binding. Probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR). Subsequently, probe with an antibody for the total form of the kinase as a loading control. |

| 6 | Detection | Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to determine the reduction in target phosphorylation. |

Conclusion

Based on its core scaffold and chemical features, this compound is a promising candidate for development as a protein kinase inhibitor, with a high probability of targeting RTKs like EGFR and VEGFR. However, the known polypharmacology of the quinazoline class necessitates a broader investigation into other potential targets, including ABC transporters and epigenetic modulators, which could represent valuable secondary mechanisms of action or opportunities for drug repurposing. The systematic, multi-phase workflow detailed in this guide provides a robust framework for researchers to elucidate the precise biological targets of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.

- Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. (2021). PubMed.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Unknown Source.

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (Unknown Year). NIH.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- 7-Bromo-5-fluoro-2-quinazolinamine. MySkinRecipes.

- 7-Bromoquinolin-2-amine | 116632-53-2. Benchchem.

- Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.

- 7-Bromoquinazolin-2-amine|CAS 190274-15-8. Benchchem.

Sources

- 1. ijirt.org [ijirt.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. 7-Bromo-5-fluoro-2-quinazolinamine [myskinrecipes.com]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

In Silico Prediction of 7-Bromo-5-fluoroquinazolin-2-amine Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive, in-depth workflow for the in silico prediction of the bioactivity of a novel compound, 7-Bromo-5-fluoroquinazolin-2-amine. As Senior Application Scientist, my objective is not to merely list protocols, but to impart a strategic, field-proven methodology that integrates molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for the computational assessment of new chemical entities, thereby accelerating the drug discovery pipeline.

Introduction: The Quinazoline Scaffold and the Imperative of In Silico Screening

Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Their diverse biological functions have made them a focal point of drug discovery efforts. The advent of computational techniques has revolutionized this landscape, enabling the rapid and cost-effective screening of novel compounds before their synthesis and in vitro evaluation.[2] This in silico approach, a key component of computer-aided drug design (CADD), allows for the early identification of promising lead candidates and the flagging of those with potentially unfavorable properties.[3]

This guide focuses on a specific, novel molecule: this compound. We will embark on a systematic computational investigation to predict its bioactivity, with a particular emphasis on its potential as an anticancer agent, a common therapeutic application for this class of compounds.[4]

Target Identification and Rationale: Targeting the Epidermal Growth Factor Receptor (EGFR)

A critical first step in predicting the bioactivity of a novel compound is the identification of a plausible biological target. The literature is replete with examples of quinazoline derivatives acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[4][5] The quinazoline core has shown a high affinity for the ATP-binding site of the EGFR kinase domain, making it an ideal starting point for our investigation.[5]

For the purpose of this guide, we will be utilizing the crystal structure of the EGFR kinase domain complexed with a quinazoline inhibitor (PDB ID: 1XKK) .[6][7] This particular structure provides a high-resolution template of the target's binding site and the interactions formed with a ligand of the same chemical class, offering a robust foundation for our molecular docking simulations.

The inhibition of EGFR disrupts downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and growth.[1][2][3][4][8] The aberrant activation of this pathway is a common feature of many malignancies.[1]

The In Silico Workflow: A Step-by-Step Guide

Our computational analysis will follow a multi-pronged approach, designed to provide a holistic prediction of the compound's potential as a therapeutic agent.

Ligand and Protein Preparation: Ensuring a Validated Starting Point

The fidelity of in silico predictions is critically dependent on the quality of the input structures.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

-

Conversion to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

File Format Conversion: Save the final 3D structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

Experimental Protocol: Protein Preparation

-

PDB File Acquisition: Download the crystal structure of the EGFR kinase domain (PDB ID: 1XKK) from the Protein Data Bank.

-

Initial Cleaning: Remove water molecules, co-factors, and the co-crystallized ligand from the PDB file.

-

Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

File Format Conversion: Save the prepared protein structure in a .pdbqt format.

Molecular Docking: Probing the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a grid box that encompasses the ATP-binding site of EGFR. The coordinates of the co-crystallized ligand in 1XKK can be used as a reference.

-

Configuration File: Create a configuration file specifying the paths to the prepared ligand and protein files, the grid box parameters, and the exhaustiveness of the search.

-

Execution: Run the docking simulation using the AutoDock Vina executable.[9]

-

Analysis of Results: Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Visualization: Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While we are analyzing a single compound, we will outline the protocol for building a predictive QSAR model, a crucial step when screening a library of analogs.

Experimental Protocol: QSAR Model Development

-